molecular formula C59H84N16O12 B584874 (D-His2)-Leuprolide Trifluoroacetic Acid Salt CAS No. 112642-11-2

(D-His2)-Leuprolide Trifluoroacetic Acid Salt

Katalognummer: B584874
CAS-Nummer: 112642-11-2
Molekulargewicht: 1209.421
InChI-Schlüssel: GFIJNRVAKGFPGQ-JFMQHNAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(D-His2)-Leuprolide Trifluoroacetic Acid Salt is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer. The trifluoroacetic acid salt form enhances its stability and solubility, making it suitable for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

(D-His2)-Leuprolide Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its role in regulating hormone levels and its effects on cellular processes.

    Medicine: Widely used in the treatment of hormone-sensitive cancers and as a research tool in endocrinology.

    Industry: Employed in the development of new peptide-based therapeutics and drug delivery systems.

Wirkmechanismus

Target of Action

(D-His2)-Leuprolide Trifluoroacetic Acid Salt, also known as D-HIS-LEUPROLIDE, primarily targets the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and digestion.

Mode of Action

The compound interacts with its target organ, the liver, resulting in mild hypertrophy . Hypertrophy refers to the enlargement of an organ or tissue from the increase in size of its cells. Biomarker analyses indicate that D-HIS-LEUPROLIDE is a weak peroxisome proliferator in rats .

Biochemical Pathways

It is known that the effects of d-his-leuprolide on the liver seem to be mediated by peroxisome proliferation . Peroxisomes are small, membrane-enclosed organelles that contain enzymes involved in a variety of metabolic reactions, including several aspects of energy metabolism.

Pharmacokinetics

It is known that d-his-leuprolide is highly water-soluble , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of D-HIS-LEUPROLIDE’s action primarily involve changes in the liver. Specifically, D-HIS-LEUPROLIDE induces mild liver hypertrophy . These effects are generally mild, even at daily doses > 1000 mg/kg body weight in a 90-day oral study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-HIS-LEUPROLIDE. For instance, D-HIS-LEUPROLIDE is found in the environment as a salt . It is produced by the environmental degradation of several hydrofluorocarbons (HFCs) and hydrofluoro-olefins (HFOs) .

Safety and Hazards

TFA is considered hazardous. It causes severe skin burns and eye damage, and it’s harmful if inhaled . It’s also harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

The most well-known ultra-short-chain perfluoroalkyl acid is trifluoroacetic acid (TFA) which has been studied since the 1990s. Potential sources and the fate of ultra-short-chain perfluoroalkyl acids other than TFA are not well studied and data reporting their environmental occurrence is scarce . Concentrations of trifluoroacetate, a “forever chemical”, has increased in the environment approximately 6-fold over the last 23 years .

Biochemische Analyse

Biochemical Properties

D-HIS-LEUPROLIDE contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . As a GnRH mimic, D-HIS-LEUPROLIDE is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels .

Cellular Effects

D-HIS-LEUPROLIDE exerts its effects on various types of cells by modulating the levels of gonadotropin hormones and sex steroids . This modulation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-HIS-LEUPROLIDE involves binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels, which is primarily responsible for the clinical efficacy of D-HIS-LEUPROLIDE .

Temporal Effects in Laboratory Settings

The effects of D-HIS-LEUPROLIDE over time in laboratory settings have been studied. For instance, in a study involving male beagle dogs, the plasma leuprolide concentration remained at approximately 0.1 ng/mL for up to 98 days after a single subcutaneous injection of the microspheres .

Dosage Effects in Animal Models

The effects of D-HIS-LEUPROLIDE vary with different dosages in animal models. In a study involving rats, it was found that the number of rats with tumors was significantly reduced with both leuprolide (30%) and tamoxifen (21.9%) compared to controls (77.8%) .

Metabolic Pathways

The metabolic pathways that D-HIS-LEUPROLIDE is involved in are primarily related to the modulation of gonadotropin hormone and sex steroid levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (D-His2)-Leuprolide Trifluoroacetic Acid Salt involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using carbodiimide or other coupling reagents. The peptide chain is elongated step-by-step until the desired sequence is achieved.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated peptide synthesizers. The crude peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained by lyophilization, resulting in a stable trifluoroacetic acid salt form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The peptide can undergo substitution reactions, especially at the amino acid side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various nucleophiles under mild conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives.

Vergleich Mit ähnlichen Verbindungen

    Leuprolide Acetate: Another salt form of leuprolide, commonly used in clinical settings.

    Goserelin: A similar GnRH analog used for similar therapeutic purposes.

    Triptorelin: Another GnRH analog with comparable applications.

Uniqueness: (D-His2)-Leuprolide Trifluoroacetic Acid Salt is unique due to its enhanced stability and solubility provided by the trifluoroacetic acid salt form. This makes it particularly suitable for pharmaceutical formulations and long-term storage.

Eigenschaften

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-JFMQHNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.